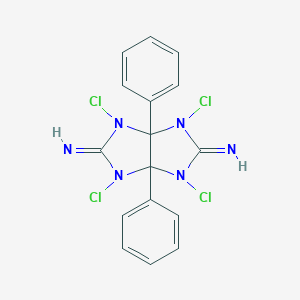

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le crofélemer est une substance médicamenteuse botanique dérivée du latex de l'arbre Croton lechleri, communément appelé « sang de dragon ». Il s'agit d'une proanthocyanidine oligomérique purifiée commercialisée sous le nom de marque Mytesi. Le crofélemer est principalement utilisé comme antidiarrhéique pour le soulagement symptomatique de la diarrhée non infectieuse chez les patients adultes atteints du VIH/SIDA sous traitement antirétroviral .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le crofélemer est extrait du latex de l'écorce de l'arbre Croton lechleri. Le processus d'extraction implique la collecte du latex, suivie d'une purification pour isoler les proanthocyanidines oligomériques actives. Le latex est soumis à diverses techniques chromatographiques pour séparer et purifier les composés souhaités .

Méthodes de production industrielle

La production industrielle de crofélemer implique des processus d'extraction et de purification à grande échelle. De bonnes pratiques agricoles et de collecte sont mises en œuvre pour garantir la cohérence entre les lots. Le latex est collecté, traité et purifié à l'aide de méthodes chromatographiques avancées pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le crofélemer subit un minimum de réactions chimiques en raison de sa structure polymérique complexe. Il est principalement stable et ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions normales .

Réactifs et conditions courants

Compte tenu de sa stabilité, le crofélemer ne nécessite pas de réactifs ou de conditions spécifiques pour ses réactions. L'accent est mis sur le maintien de son intégrité structurelle pendant l'extraction et la purification .

Principaux produits formés

Le principal produit formé lors de l'extraction et de la purification du crofélemer est la proanthocyanidine oligomérique elle-même, qui est utilisée sous sa forme purifiée pour des applications thérapeutiques .

Applications de la recherche scientifique

Le crofélemer a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé pour le soulagement symptomatique de la diarrhée non infectieuse chez les patients adultes atteints du VIH/SIDA sous traitement antirétroviral.

Dans le domaine de la pharmacologie, le crofélemer sert de système modèle pour étudier les médicaments à base de mélanges complexes. Ses propriétés uniques et son mécanisme d'action en font un composé précieux pour la recherche sur les inhibiteurs des canaux chlorures et leurs applications thérapeutiques .

Mécanisme d'action

Le crofélemer exerce ses effets en modulant deux canaux ioniques chlorures dans le tractus gastro-intestinal : le régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) et le canal chlorure activé par le calcium (CaCC). En inhibant ces canaux, le crofélemer réduit la sécrétion d'ions chlorures dans l'intestin, ce qui diminue à son tour la sécrétion associée d'ions sodium et d'eau. Cela se traduit par une amélioration de la consistance des selles et une réduction de la fréquence des selles aqueuses .

Le mécanisme est sélectif pour le CFTR et le CaCC, et n'affecte pas les autres canaux impliqués dans la sécrétion de liquide intestinal, tels que les canaux sodium et potassium. Le crofélemer est faiblement absorbé par l'intestin dans la circulation sanguine et est principalement excrété dans les selles .

Applications De Recherche Scientifique

Crofelemer has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.

In the field of pharmacology, Crofelemer serves as a model system for studying complex mixture drugs. Its unique properties and mechanism of action make it a valuable compound for research on chloride channel inhibitors and their therapeutic applications .

Mécanisme D'action

Crofelemer exerts its effects by modulating two chloride ion channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). By inhibiting these channels, Crofelemer reduces the secretion of chloride ions into the gut, which in turn decreases the associated secretion of sodium ions and water. This results in improved stool consistency and reduced frequency of watery stools .

The mechanism is selective for CFTR and CaCC, and does not affect other channels involved in intestinal fluid secretion, such as sodium and potassium channels. Crofelemer is minimally absorbed from the gut into the bloodstream and is mostly excreted in the stools .

Comparaison Avec Des Composés Similaires

Le crofélemer est unique par son mécanisme d'action et sa source. Il s'agit d'un médicament botanique dérivé d'une source naturelle, contrairement à de nombreux agents antidiarrhéiques synthétiques. Les composés similaires comprennent le lopéramide et le diphénoxylate, qui sont des agents antidiarrhéiques synthétiques. ces composés agissent en ralentissant les mouvements intestinaux, tandis que le crofélemer agit en inhibant les canaux ioniques chlorures .

Composés similaires

Lopéramide : un agent antidiarrhéique synthétique qui ralentit les mouvements intestinaux.

Diphénoxylate : un autre agent antidiarrhéique synthétique qui agit de manière similaire au lopéramide.

L'origine botanique unique et le mécanisme d'action du crofélemer en font un complément précieux à la gamme de traitements antidiarrhéiques disponibles.

Propriétés

Numéro CAS |

19103-02-7 |

|---|---|

Formule moléculaire |

C16H12Cl4N6 |

Poids moléculaire |

430.1 g/mol |

Nom IUPAC |

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine |

InChI |

InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H |

Clé InChI |

CQICVMXENWMRGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |

Key on ui other cas no. |

19103-02-7 |

Synonymes |

chloroamide S-330 S 330 S-330 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.